molecular formula C30H24N6O2S4 B2439652 Capzimin CAS No. 2084868-04-0

Capzimin

Cat. No.: B2439652
CAS No.: 2084868-04-0
M. Wt: 628.8
InChI Key: RNEOHKZPZKEZCQ-UHFFFAOYSA-N
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Description

Capzimin is a selective inhibitor of proteasome isopeptidase Rpn11, a proteasomal deubiquitinase that is part of the proteasome 19S regulatory particle subunit. This compound has shown significant potential in cancer research due to its ability to block cell growth and induce apoptosis in various cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions: Capzimin is synthesized through a series of chemical reactions involving quinoline-3-carboxamide derivatives. The synthetic route typically involves the formation of a disulfide bond between two quinoline-3-carboxamide molecules, resulting in the formation of this compound dimer. This dimer is then reduced to this compound using reducing agents such as dithiothreitol (DTT) or glutathione .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Capzimin undergoes various chemical reactions, including:

    Reduction: The disulfide bond in this compound dimer is reduced to form this compound.

    Substitution: this compound can undergo substitution reactions with other chemical groups to form derivatives with different properties.

Common Reagents and Conditions:

    Reducing Agents: Dithiothreitol (DTT), glutathione.

    Solvents: Dimethyl sulfoxide (DMSO), polyethylene glycol (PEG).

Major Products Formed:

Mechanism of Action

Capzimin exerts its effects by selectively inhibiting the proteasome isopeptidase Rpn11. This inhibition prevents the removal of polyubiquitin chains from substrates, leading to the stabilization of polyubiquitinated proteins and induction of an unfolded protein response. This ultimately results in the blockage of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

    Bortezomib: A proteasome inhibitor used in the treatment of multiple myeloma.

    Carfilzomib: Another proteasome inhibitor with a similar mechanism of action.

    Ixazomib: An oral proteasome inhibitor used in cancer therapy.

Comparison: Capzimin is unique in its selective inhibition of Rpn11, whereas other proteasome inhibitors like Bortezomib, Carfilzomib, and Ixazomib target the β5 active sites in the proteasome core particle. This selectivity makes this compound a valuable tool for studying the specific role of Rpn11 in proteostasis and cancer .

Properties

IUPAC Name

N-[2-(1,3-thiazol-2-yl)ethyl]-8-[[3-[2-(1,3-thiazol-2-yl)ethylcarbamoyl]quinolin-8-yl]disulfanyl]quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N6O2S4/c37-29(33-9-7-25-31-11-13-39-25)21-15-19-3-1-5-23(27(19)35-17-21)41-42-24-6-2-4-20-16-22(18-36-28(20)24)30(38)34-10-8-26-32-12-14-40-26/h1-6,11-18H,7-10H2,(H,33,37)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEOHKZPZKEZCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)SSC3=CC=CC4=CC(=CN=C43)C(=O)NCCC5=NC=CS5)C(=O)NCCC6=NC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N6O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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